2-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine

Description

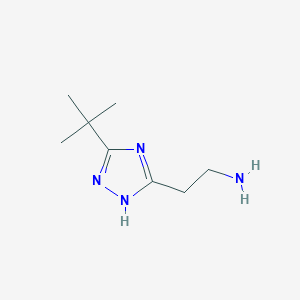

2-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a tert-butyl group at the 5-position and an ethylamine side chain at the 3-position.

Structure

3D Structure

Properties

Molecular Formula |

C8H16N4 |

|---|---|

Molecular Weight |

168.24 g/mol |

IUPAC Name |

2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)ethanamine |

InChI |

InChI=1S/C8H16N4/c1-8(2,3)7-10-6(4-5-9)11-12-7/h4-5,9H2,1-3H3,(H,10,11,12) |

InChI Key |

FWFHQNWTTAPNOU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NNC(=N1)CCN |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine typically involves the reaction of tert-butylamine with 1,2,4-triazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

2-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including 2-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine. Research indicates that triazole compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cellular signaling pathways.

A case study involving molecular docking studies demonstrated that this compound interacts effectively with target proteins associated with cancer progression. For instance, in vitro assays showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .

Antimicrobial Properties

Another promising application of this compound is its antimicrobial activity. Triazole derivatives have been synthesized and tested against a range of bacterial and fungal pathogens. In a recent study, compounds similar to this compound exhibited potent antimicrobial properties against resistant strains of bacteria and fungi .

Fungicides

The triazole class of compounds is well-known for its use as fungicides in agriculture. The compound under discussion has shown efficacy in inhibiting fungal pathogens that affect crops. Its mechanism involves disrupting the biosynthesis of ergosterol, a critical component of fungal cell membranes.

Field trials have demonstrated that formulations containing this compound can significantly reduce the incidence of fungal infections in crops such as wheat and barley. This application is crucial for sustainable agriculture practices aimed at reducing chemical pesticide use while maintaining crop yields.

Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of novel polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has indicated that polymers modified with triazole derivatives exhibit improved resistance to thermal degradation compared to their unmodified counterparts .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity through apoptosis induction | Significant cytotoxicity against breast and prostate cancer cells |

| Antimicrobial properties against resistant strains | Effective against various bacterial and fungal pathogens | |

| Agriculture | Use as fungicides to protect crops | Reduces fungal infections in wheat and barley |

| Materials Science | Enhancement of polymer properties | Improved thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of 2-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various chemical reactions, leading to the formation of new compounds with desired properties . The molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions with other molecules .

Comparison with Similar Compounds

Substituent Variations on the 1,2,4-Triazole Core

The pharmacological activity of 1,2,4-triazole derivatives is highly dependent on substituents at the 5-position. Key analogs and their properties are summarized below:

Key Observations :

- Lipophilicity and Activity : Bulky, lipophilic groups (e.g., biphenyl in LK00764) enhance TAAR1 activation (EC50 = 12.5 nM, Emax = 98%) compared to smaller substituents like methoxy or nitro groups . The tert-butyl group, while highly lipophilic, lacks direct activity data but is hypothesized to balance receptor affinity and metabolic stability .

- Electron-Withdrawing vs. Electron-Donating Groups : Fluorophenyl (EC50 = 33.7 nM) outperforms methoxyphenyl (EC50 = 45.3 nM), suggesting electron-withdrawing groups may stabilize receptor-ligand interactions .

- Synthetic Challenges : Biphenyl analogs require multi-step synthesis with Suzuki coupling, whereas tert-butyl derivatives may simplify synthesis due to the absence of aromatic cross-coupling steps .

Structural Modifications in the Ethylamine Side Chain

Modifications to the ethylamine moiety are less common, but stereochemical variations (e.g., enantiomers) impact pharmacokinetics:

- Enantiomer-Specific Activity : In related triazole-ethylamine compounds, enantiomer I (retention time = 1.41) showed higher purity and potency than enantiomer II (retention time = 2.45) in preclinical models .

- Salt Forms : Hydrochloride salts (e.g., compounds 34–37, 53) improve aqueous solubility, facilitating in vivo administration .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : tert-butyl groups resist oxidative metabolism compared to aryl substituents, which are prone to cytochrome P450-mediated degradation .

Biological Activity

2-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine, with the CAS number 944897-56-7, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , and it has a molecular weight of 168.24 g/mol. Its structure features a triazole ring that is known for various biological activities, particularly in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key areas of focus include:

1. Antimicrobial Activity

Research indicates that triazole derivatives often exhibit antimicrobial properties. The presence of the tert-butyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against bacterial and fungal pathogens.

2. Anticancer Properties

Triazole derivatives have been studied for their anticancer effects. In vitro studies suggest that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, derivatives containing triazole moieties have shown activity against breast cancer (MCF7) and lung cancer (A549) cell lines.

3. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in cancer progression and microbial resistance. For example, triazole compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study explored the effects of various triazole derivatives on cancer cell lines. The results indicated that compounds with a similar structure to this compound showed significant inhibition of cell growth at micromolar concentrations (IC50 values ranging from 0.12 µM to 6.27 µM). This suggests potential for further development as an anticancer agent.

- Enzyme Interaction Studies : Molecular docking studies have been conducted to understand how this compound interacts with target enzymes such as CDK2 and CK1δ. These studies revealed favorable binding interactions that could lead to effective inhibition of these kinases.

Q & A

Q. What are the standard synthetic routes for 2-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1 : React 5-tert-butyl-1,2,4-triazole-3-thiol with 2-chloroethylamine in the presence of a base (e.g., NaOH or K₂CO₃) to form the thioether intermediate.

- Step 2 : Purify the product via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

- Critical parameters : Reaction temperature (60–80°C), solvent (DMF or THF), and stoichiometric ratios (1:1.2 amine:thiol) to minimize byproducts.

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps.

- Waste disposal : Segregate aqueous and organic waste; neutralize acidic/byproduct streams before disposal via licensed facilities.

- Spill management : Absorb with inert material (vermiculite) and treat with 10% sodium bicarbonate solution .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?

- X-ray crystallography : Resolve tautomeric forms (e.g., triazole ring protonation sites) by analyzing crystal packing and hydrogen-bonding networks (e.g., planar vs. non-planar triazole rings) .

- DFT calculations : Compare experimental NMR shifts (¹H/¹³C) with computed values (B3LYP/6-31G* level) to validate tautomer dominance .

- Variable-temperature NMR : Monitor dynamic equilibria in solution to identify temperature-dependent spectral changes .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hrs to 30 mins) and improve yield (85% → 92%) by enhancing energy transfer .

- Catalyst screening : Test Pd/C or CuI for coupling steps; avoid homogeneous catalysts requiring tedious removal.

- Solvent selection : Use DMSO for polar intermediates or switch to ethanol-water mixtures for greener processing .

Q. How to design bioactivity studies for pharmacological applications?

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC determination against S. aureus and C. albicans).

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or kinase targets) with IC₅₀ calculations.

- Structure-activity relationship (SAR) : Modify the tert-butyl group to smaller substituents (e.g., methyl, isopropyl) and compare bioactivity .

Q. How to analyze tautomerism in the triazole ring?

Q. What methods characterize salts derived from this compound?

Q. What computational approaches model its interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.